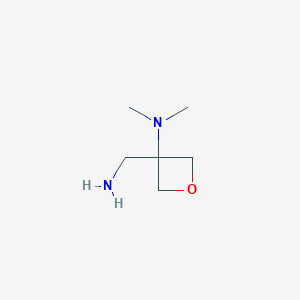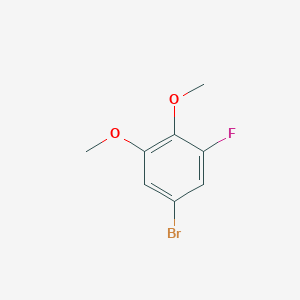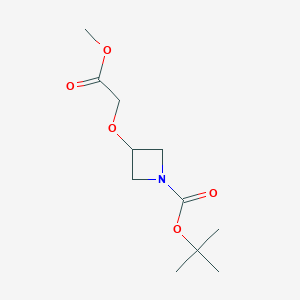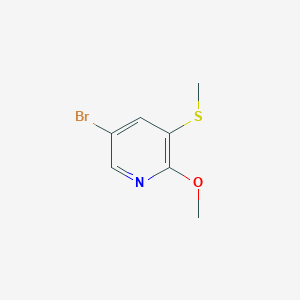
2-Fluoro-3-propoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-propoxybenzaldehyde is a chemical compound with the molecular formula C10H11FO2 . It has an average mass of 182.191 Da and a monoisotopic mass of 182.074310 Da .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various techniques such as NMR . The compound contains a fluorine atom, which can be analyzed using 19F NMR due to its substantial sensitivity and far-reaching couplings with 1H and 13C .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
2-Fluoro-3-propoxybenzaldehyde has been used in a variety of scientific research applications, including the synthesis of drugs, the development of new materials, and the study of biological processes. In particular, this compound has been used in the synthesis of a variety of drugs, including antibiotics, antifungals, and anti-inflammatories. It has also been used in the development of new materials, such as polymers and nanomaterials. Additionally, this compound has been used in the study of biological processes, such as gene expression and signal transduction.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-propoxybenzaldehyde is not fully understood, but it is believed to act as a catalyst in the synthesis of drugs and other compounds. Specifically, this compound is believed to bind to the active site of a target enzyme, allowing the enzyme to catalyze the synthesis of a desired compound. Additionally, this compound is believed to bind to the active site of a target receptor, allowing the receptor to bind to a desired ligand.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to inhibit the activity of certain enzymes and receptors, as well as to modulate the expression of certain genes. Additionally, this compound has been shown to induce apoptosis in certain cell types, as well as to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
2-Fluoro-3-propoxybenzaldehyde has several advantages and limitations for lab experiments. On the one hand, this compound is relatively inexpensive and easy to synthesize, making it an attractive option for many research applications. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying biological processes. On the other hand, this compound is not very stable and can be degraded by light and heat, making it difficult to store and transport. Additionally, this compound can be toxic in high concentrations, making it important to use appropriate safety precautions when handling it.
Orientations Futures
2-Fluoro-3-propoxybenzaldehyde has a variety of potential future applications. For example, it could be used in the development of new drugs and materials, as well as in the study of biological processes. Additionally, this compound could be used in the synthesis of other compounds, such as dyes and fragrances. Finally, this compound could be used to study the effects of environmental contaminants on biological systems.
Méthodes De Synthèse
2-Fluoro-3-propoxybenzaldehyde can be synthesized in a two-step process. First, 2-fluorobenzaldehyde is reacted with propionic anhydride in the presence of a base, such as pyridine or triethylamine, to produce this compound. The second step involves the reaction of this compound with an aldehyde-forming reagent, such as potassium cyanide, to produce the final product.
Safety and Hazards
The safety information for 2-Fluoro-3-propoxybenzaldehyde indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding release to the environment and using protective gloves, clothing, and eye/face protection .
Propriétés
IUPAC Name |
2-fluoro-3-propoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-6-13-9-5-3-4-8(7-12)10(9)11/h3-5,7H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNRAFOGWWTVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7,8-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, 90%](/img/structure/B6358805.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid](/img/structure/B6358808.png)



